molecular formula C19H15ClNNaO4 B1194704 Indomethacin sodium trihydrate CAS No. 74252-25-8

Indomethacin sodium trihydrate

货号: B1194704
CAS 编号: 74252-25-8
分子量: 379.8 g/mol
InChI 键: JMHRGKDWGWORNU-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 吲哚美辛钠的合成通常涉及在酸催化条件下,4-甲氧基苯肼与甲基乙酰丙酸酯反应形成苯腙。 这种中间体经异构化为烯胺,然后发生环状 [3,3] 迁移重排 。 然后将最终产物转化为其钠盐形式。

工业生产方法: 吲哚美辛钠的工业生产涉及使用类似的反应路径的大规模合成,但经过优化以获得更高的产率和纯度。 该过程包括严格的纯化步骤,例如结晶和过滤,以确保最终产品符合药品标准 .

化学反应分析

反应类型: 吲哚美辛钠会发生各种化学反应,包括:

    氧化: 吲哚美辛钠可以被氧化形成不同的代谢产物。

    还原: 它可以在特定条件下被还原,产生不同的衍生物。

    取代: 该化合物可以发生取代反应,尤其是在吲哚环上。

常用试剂和条件:

    氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用氢化铝锂等还原剂。

    取代: 卤化和硝化反应很常见,使用氯和硝酸等试剂。

主要产物: 从这些反应中形成的主要产物包括各种吲哚美辛衍生物,它们可能具有不同的药理特性 .

科学研究应用

Clinical Applications

1. Management of Rheumatic Diseases
Indomethacin sodium trihydrate is primarily indicated for the treatment of moderate to severe rheumatoid arthritis, ankylosing spondylitis, and osteoarthritis. It provides symptomatic relief during acute flares of these chronic conditions. Studies have shown that indomethacin is effective in reducing pain and inflammation, often demonstrating superior efficacy compared to other NSAIDs like aspirin .

2. Acute Gouty Arthritis
This compound is also utilized in the management of acute gouty arthritis. Indomethacin can significantly alleviate the pain associated with gout attacks, typically administered at a dosage of 50 mg three times daily until symptoms improve .

3. Patent Ductus Arteriosus in Neonates
One of the most critical applications of this compound is its use in treating patent ductus arteriosus (PDA) in premature infants. A landmark study indicated that intravenous administration of indomethacin resulted in successful ductal closure within 48 hours for approximately 79% of treated neonates, compared to only 28% in the placebo group . This application underscores its importance in neonatal care.

Experimental Research Applications

1. Cancer Research
Indomethacin has been investigated for its potential role in cancer therapy, particularly concerning desmoid tumors. Case studies have reported varying responses to indomethacin treatment among patients with refractory desmoid tumors, with some achieving complete remission while others showed no significant response . Additionally, animal studies have demonstrated that indomethacin may reduce the incidence of colon tumors when administered prior to exposure to carcinogens .

Study TypeFindings
Case StudiesVarying responses in desmoid tumors
Animal StudiesReduced incidence of colon tumors

2. Inflammation and Pain Management
Research has consistently shown that indomethacin effectively reduces inflammation and pain across various conditions beyond rheumatological diseases. For instance, it has been successfully used for postoperative pain management and conditions like bursitis and tendinitis .

Pharmacodynamics and Mechanism of Action

This compound exerts its effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins involved in inflammation and pain pathways. This mechanism underlies its efficacy in treating inflammatory disorders and acute pain episodes .

Safety and Side Effects

While indomethacin is effective for many conditions, it is not without risks. Common side effects include gastrointestinal issues such as ulcers and bleeding, cardiovascular risks, and renal impairment, particularly in neonates receiving intravenous formulations . The benefits must be weighed against these potential adverse effects when considering therapy.

相似化合物的比较

    Diclofenac: Another NSAID with similar anti-inflammatory properties but different chemical structure.

    Sulindac: An NSAID that is also an indole-acetic acid derivative, similar to indomethacin sodium.

    Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.

Uniqueness: Indomethacin sodium is unique due to its potent anti-inflammatory effects and its ability to inhibit both COX-1 and COX-2 enzymes non-selectively. It is also one of the first NSAIDs to be used in the symptomatic treatment of migraine and indomethacin-responsive headache disorders .

生物活性

Indomethacin sodium trihydrate is a non-steroidal anti-inflammatory drug (NSAID) widely used for its anti-inflammatory, analgesic, and antipyretic properties. This compound is particularly significant in clinical settings for managing conditions such as patent ductus arteriosus (PDA) in neonates and for various inflammatory disorders in adults. Below is a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, case studies, and relevant research findings.

Indomethacin exerts its pharmacological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. Additionally, indomethacin has been shown to inhibit phospholipase A2, further reducing the availability of arachidonic acid for prostaglandin synthesis .

The compound's ability to modulate vascular responses is notable; it has been identified as a potent vasoconstrictor that can decrease cerebral blood flow, which may have implications in treating conditions like PDA .

Pharmacokinetics

This compound demonstrates a linear pharmacokinetic profile with nearly complete bioavailability following oral administration (approximately 100%) and a significant absorption rate when administered rectally (80-90%) or intravenously . The drug's half-life is dose-dependent, affecting both plasma and renal clearance rates.

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
Bioavailability (oral)~100%
Bioavailability (rectal)80-90%
Half-lifeDose-dependent
Peak plasma concentrationAchieved within 4 hours

Patent Ductus Arteriosus (PDA)

This compound is extensively used in neonatology for the treatment of PDA. Multiple studies have demonstrated its efficacy in promoting the closure of this condition. For instance, a randomized controlled trial showed that indomethacin administration resulted in successful closure in 82% of treated neonates compared to only 19% in the placebo group .

Case Study Highlights:

  • Christmann et al. (2002) : Demonstrated significant decreases in cerebral blood flow velocity following bolus doses of indomethacin in preterm infants with PDA.
  • Yeh et al. (1981) : Found that indomethacin was superior to placebo for PDA closure with improved dynamic lung compliance .

Anti-inflammatory Effects

In adults, indomethacin is utilized for treating inflammatory conditions such as arthritis and gout. Its efficacy is attributed to its ability to reduce pain and inflammation by inhibiting prostaglandin synthesis.

Adverse Effects

While effective, this compound is associated with several adverse effects due to its mechanism of action. These include gastrointestinal complications such as ulceration and bleeding, as well as cardiovascular risks like myocardial infarction and stroke .

Stability and Storage

Research indicates that reconstituted solutions of this compound are stable for up to 14 days when stored appropriately. Solutions stored at lower temperatures (2-6°C) retain more than 95% of their initial concentration compared to those kept at room temperature .

Table 2: Stability Data for this compound

Storage ConditionRetention after 14 Days
2-6 °C>95%
Room Temperature>89%

属性

IUPAC Name

sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4.Na/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;/h3-9H,10H2,1-2H3,(H,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHRGKDWGWORNU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53-86-1 (Parent)
Record name Indomethacin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20227631
Record name Indomethacin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7681-54-1, 74252-25-8
Record name Indomethacin sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indomethacin sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name sodium 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate trihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOMETHACIN SODIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C9D998830
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of indomethacin sodium trihydrate?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds involved in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating these symptoms [, ].

Q2: Are there compatibility concerns when administering this compound intravenously alongside other neonatal medications?

A3: While not directly addressed in the provided abstracts, visual compatibility studies are crucial to ensure that this compound, when co-administered with other drugs via continuous infusion, doesn't result in physical incompatibilities like precipitation []. Such incompatibilities could impact drug efficacy and potentially pose risks to neonates.

Q3: How does indomethacin impact protein metabolism in the context of liver dysfunction?

A4: Research suggests that indomethacin may not significantly alter protein dynamics in cases of liver dysfunction. Studies using a rat model of liver dysfunction (portacaval shunt) showed that indomethacin did not influence protein turnover or urinary nitrogen excretion following the administration of leukocyte endogenous mediator (LEM), a pyrogenic factor []. This contrasts with the effects observed in sham-operated rats, where indomethacin reduced LEM-induced protein catabolism.

Q4: Has the use of antenatal corticosteroids been found to influence the effects of prophylactic indomethacin in extremely low-birth-weight infants?

A5: A post hoc subgroup analysis of the Trial of Indomethacin Prophylaxis in Preterms, involving extremely low-birth-weight infants (500-999 g), found little evidence that adequate exposure to antenatal corticosteroids (at least 24 hours before delivery) significantly altered the immediate or long-term effects of prophylactic indomethacin []. This suggests that the benefits and risks associated with prophylactic indomethacin in this population are likely consistent regardless of antenatal corticosteroid exposure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。